molecular formula C12H17NO B187471 N-(2-methylpropyl)-2-phenylacetamide CAS No. 62856-00-2

N-(2-methylpropyl)-2-phenylacetamide

Cat. No. B187471
CAS RN: 62856-00-2
M. Wt: 191.27 g/mol
InChI Key: CZMUPZDWASDNHR-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2-phenylacetamide, also known as Valnoctamide, is a chemical compound that belongs to the family of amide compounds. It has been widely studied for its potential therapeutic applications in various medical conditions. Valnoctamide is a promising drug candidate with a unique mechanism of action that makes it an attractive option for researchers in the field of drug discovery.

Scientific Research Applications

Analytical Applications in Selenium Compounds

A study by Smyth and Jan (1993) investigated the differential pulse voltammetric behavior of organic and inorganic selenium compounds, including N-(1-methylpropyl)-2-phenylselenenyl-2-phenylacetamide. This research is significant for analytical applications involving selenium, demonstrating the potential for detecting and quantifying selenium in various forms (Smyth & Jan, 1993).

Conformational Studies

Petrović et al. (1986) and (1988) conducted studies on N-methyl-N-substituted 2-phenylacetamides, providing insights into the conformational aspects of these compounds. This research offers valuable information on the structural properties of 2-phenylacetamide derivatives, contributing to the understanding of their chemical behavior (Petrović et al., 1986); (Petrović et al., 1988).

Solubility and Dissolution Properties

Li, Wu, and Liang (2019) explored the solubility behavior of 2-phenylacetamide in various solvents, which is crucial for its practical applications in industry. Their findings on the solubility and dissolution properties of 2-phenylacetamide enhance the understanding of its behavior in different solvent systems (Li, Wu, & Liang, 2019).

Herbicide Research

Chen et al. (1999) conducted a study on N-phenylacetamides as herbicides, employing quantitative structure-activity relationships (QSAR). This research is pivotal in developing new herbicidal materials, demonstrating the application of N-phenylacetamide derivatives in agriculture (Chen et al., 1999).

Catalytic Synthesis

Feng (2012) described a novel process for the catalytic synthesis of N-phenylacetamide, highlighting a green synthesis approach. This study is significant for the development of more sustainable and efficient synthetic methods for N-phenylacetamide (Feng, 2012).

properties

CAS RN

62856-00-2

Product Name

N-(2-methylpropyl)-2-phenylacetamide

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(2-methylpropyl)-2-phenylacetamide

InChI

InChI=1S/C12H17NO/c1-10(2)9-13-12(14)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)

InChI Key

CZMUPZDWASDNHR-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)CC1=CC=CC=C1

Canonical SMILES

CC(C)CNC(=O)CC1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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